molecular formula C24H18N2O7S B2446107 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide CAS No. 420841-80-1

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide

Cat. No. B2446107
CAS RN: 420841-80-1
M. Wt: 478.48
InChI Key: GJYRBZAHABBVPA-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide, also known as AN-9, is a synthetic compound that has been widely studied for its potential use in scientific research. AN-9 is a benzofuran derivative and belongs to the class of N-acylated benzofuran sulfonamides.

Scientific Research Applications

Chemistry and Pharmacology of Benzofuran Compounds

Benzofuran derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide, have been the subject of significant research interest due to their broad range of biological activities. These compounds have been found to possess unique pharmacological properties, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. The benzofuran nucleus is a common feature in many bioactive natural and synthetic compounds, indicating its importance in pharmaceutical and agricultural applications. Recent developments highlight the role of benzofuran compounds as potent inhibitors against a variety of diseases, viruses, fungi, microbes, and enzymes. The structural features of benzofurans, such as the presence of -OH, -OMe, sulfonamide, or halogen groups, significantly enhance their therapeutic activities compared to reference drugs (Dawood, 2019).

Bioactivity and Synthesis

Benzofuran compounds are recognized for their strong biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities and potential applications have made benzofurans a focal point for chemical and pharmaceutical research worldwide. The discovery of benzofuran derivatives with anti-hepatitis C virus activity and as anticancer agents underscores their potential as natural drug lead compounds. Recent advancements in synthesizing benzofuran rings through unique methods such as free radical cyclization cascade and proton quantum tunneling demonstrate the innovation in creating complex benzofuran derivatives with high yield and fewer side reactions (Miao et al., 2019).

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(34(31,32)20-9-4-3-5-10-20)24(28)17-7-6-8-19(13-17)26(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYRBZAHABBVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide

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